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Introduction
N-myristoylation is an irreversible post-translational modification essential for the biological

function of a wide array of eukaryotic and viral proteins.[1] This process involves the covalent

attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of

substrate proteins. The reaction is catalyzed by the enzyme N-myristoyltransferase (NMT),

which utilizes myristoyl-Coenzyme A (myristoyl-CoA) as the fatty acid donor. N-myristoylation

plays a crucial role in protein-membrane interactions, signal transduction, and protein-protein

interactions. Consequently, NMT has emerged as a promising therapeutic target for a range of

diseases, including cancer, and fungal and viral infections.

There are two NMT isozymes in humans, NMT1 and NMT2, which share a high degree of

sequence identity but exhibit distinct substrate specificities and play unique roles in cellular

processes. Both enzymes recognize a consensus sequence on their substrate proteins, with an

absolute requirement for a glycine residue at the N-terminus. The peptide Gsnkskpk-NH2,

derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src (c-

Src), serves as a model substrate for NMT.[2][3][4] The sequence, Gly-Ser-Asn-Lys-Ser-Lys-

Pro-Lys-NH2, is a recognized motif for N-myristoylation.[5][6]
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This application note provides a detailed protocol for measuring the kinetic parameters of NMT

using the Gsnkskpk-NH2 peptide substrate. The described method is a continuous,

fluorescence-based assay that monitors the production of Coenzyme A (CoA), a product of the

myristoylation reaction. This assay is a sensitive and non-radioactive method suitable for

determining key kinetic constants such as the Michaelis-Menten constant (Km) and the

catalytic rate constant (kcat).

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NMT catalytic cycle and the experimental workflow for the

kinetic assay.
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Caption: NMT ordered Bi-Bi catalytic mechanism.
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NMT Kinetic Assay Workflow

Preparation

Reaction

Data Analysis

Prepare Assay Buffer,
NMT Enzyme, Myristoyl-CoA,
Gsnkskpk-NH2, and CPM dye

Pipette reagents into
96-well plate

Incubate at reaction
temperature (e.g., 37°C)

Measure fluorescence over time
(Excitation: ~390 nm, Emission: ~475 nm)

Calculate initial reaction
velocities (V₀)

Plot V₀ vs. [Substrate]
and fit to Michaelis-Menten equation

Determine Km and Vmax

Calculate kcat (Vmax / [E])

Click to download full resolution via product page

Caption: Experimental workflow for NMT kinetic analysis.

Data Presentation
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The following table summarizes representative kinetic parameters for human NMT1 with

various peptide substrates. This data provides a comparative context for the kinetic analysis of

Gsnkskpk-NH2.

Substrate
Peptide
Sequence

Source
Protein

Km (µM) kcat (min-1)
kcat/Km (M-
1min-1)

Reference

GKVLSKIFW

W
ARF6 5.0 ± 0.8 0.8 ± 0.1 1.6 x 105 [2]

GNAAAARR-

NH2
c-Abl 7.3 - - [1]

GSSKSKPK-

NH2
c-Src - - - [5]

GCVLSAHK-

NH2
Lck 26 ± 5 - - [7]

GPPKRRR-

NH2

RCC1 (6-

mer)
4.9 0.44 1.4 x 105 [8]

GPPKRRRV

P-NH2

RCC1 (9-

mer)
1.1 0.53 4.8 x 105 [8]

GPPKRRRV

PS-NH2

RCC1 (10-

mer)
0.89 0.59 4.9 x 105 [8]

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g.,

temperature, pH, buffer composition) and the NMT isozyme used. The table presents data for

human NMT1 where specified.

Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of NMT

with the Gsnkskpk-NH2 peptide substrate using a fluorescence-based assay.

Principle of the Assay
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The assay measures the activity of NMT by detecting the production of Coenzyme A (CoA) in

real-time. The myristoylation of Gsnkskpk-NH2 by NMT releases CoA from myristoyl-CoA. The

free thiol group of the released CoA reacts with a pro-fluorescent coumarin derivative, 7-

diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a significant

increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to

the rate of the NMT-catalyzed reaction.

Materials and Reagents
NMT Enzyme: Purified human recombinant NMT1 or NMT2.

Peptide Substrate: Gsnkskpk-NH2 (custom synthesis or commercially available).

Acyl-CoA Substrate: Myristoyl-CoA.

Fluorescent Dye: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100.

96-well black, flat-bottom microplates.

Fluorescence microplate reader with excitation and emission wavelengths of approximately

390 nm and 475 nm, respectively.

Stock Solutions
NMT Enzyme (10X stock): Prepare a stock solution of NMT in assay buffer. The final

concentration in the assay will typically be in the low nanomolar range (e.g., 10-100 nM).

Gsnkskpk-NH2 (10X stock): Prepare a series of stock solutions of the peptide in assay

buffer to achieve a range of final concentrations for the Michaelis-Menten analysis (e.g., 0.1

µM to 100 µM).

Myristoyl-CoA (10X stock): Prepare a stock solution of myristoyl-CoA in assay buffer. The

final concentration should be saturating (typically ≥10 times the Km for myristoyl-CoA, e.g.,

50 µM).

CPM (20X stock): Prepare a stock solution of CPM in DMSO (e.g., 2 mM).
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Assay Procedure
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture

containing the assay buffer, NMT enzyme, and myristoyl-CoA. The total volume per well

should be kept constant (e.g., 100 µL). Include control wells without enzyme and without the

peptide substrate.

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5

minutes to allow the components to equilibrate.

Initiate the Reaction: Start the reaction by adding the Gsnkskpk-NH2 peptide substrate to

each well.

Fluorescence Measurement: Immediately place the plate in the fluorescence microplate

reader and begin monitoring the increase in fluorescence intensity over time (e.g., every 30

seconds for 15-30 minutes). Use an excitation wavelength of ~390 nm and an emission

wavelength of ~475 nm.

Data Analysis
Calculate Initial Velocities (V₀): For each substrate concentration, plot the fluorescence

intensity versus time. The initial velocity (V₀) is the initial linear slope of this curve. Convert

the change in fluorescence units per minute to the rate of product formation (e.g., µM/min)

using a standard curve of known CoA concentrations.

Determine Km and Vmax: Plot the initial velocities (V₀) against the corresponding

Gsnkskpk-NH2 concentrations. Fit the data to the Michaelis-Menten equation using a non-

linear regression software (e.g., GraphPad Prism):

V₀ = (Vmax * [S]) / (Km + [S])

Where:

V₀ is the initial velocity

Vmax is the maximum velocity

[S] is the substrate concentration (Gsnkskpk-NH2)
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Km is the Michaelis-Menten constant

Calculate kcat: The turnover number, or catalytic rate constant (kcat), can be calculated from

the Vmax and the total enzyme concentration ([E]t) used in the assay:

kcat = Vmax / [E]t

The catalytic efficiency of the enzyme for the substrate is then determined by the ratio

kcat/Km.

Conclusion
This application note provides a comprehensive guide for measuring the kinetic parameters of

N-myristoyltransferase using the c-Src-derived peptide substrate Gsnkskpk-NH2. The detailed

protocol for the fluorescence-based assay offers a robust and sensitive method for

characterizing NMT activity. The provided comparative kinetic data for other NMT substrates

allows for the contextualization of the results obtained for Gsnkskpk-NH2. This methodology is

valuable for researchers in academia and industry who are investigating the role of N-

myristoylation in health and disease and for those involved in the discovery and development

of novel NMT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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